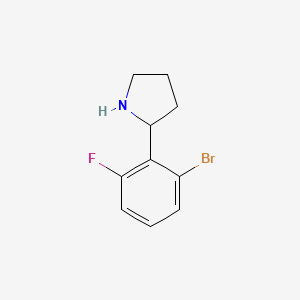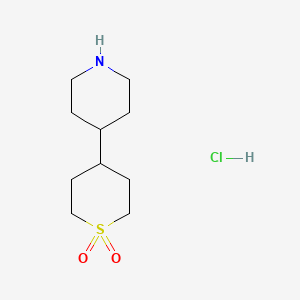
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound that features a piperidine ring and a thiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a platinum catalyst to achieve high reaction selectivity and yield . The reaction conditions often include the use of aqueous hydrochloric acid to quench the reaction mixture and separate the organic layer .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which allow for efficient scaling up of the synthesis process. These methods often utilize microwave irradiation to achieve cyclocondensation in an alkaline aqueous medium .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the piperidine ring .
Applications De Recherche Scientifique
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with hypoxia-inducible factor 1 pathways, promoting or inhibiting the expression of target genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl methanol
- 1-(4-Bromobenzyl)piperidin-4-yl methanol
Uniqueness
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific combination of a piperidine ring and a thiane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H20ClNO2S |
|---|---|
Poids moléculaire |
253.79 g/mol |
Nom IUPAC |
4-piperidin-4-ylthiane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C10H19NO2S.ClH/c12-14(13)7-3-10(4-8-14)9-1-5-11-6-2-9;/h9-11H,1-8H2;1H |
Clé InChI |
UTBOJHCASVUTEB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2CCS(=O)(=O)CC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


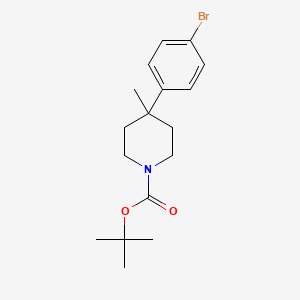
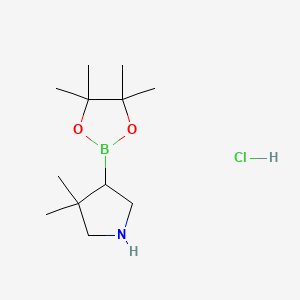


![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)


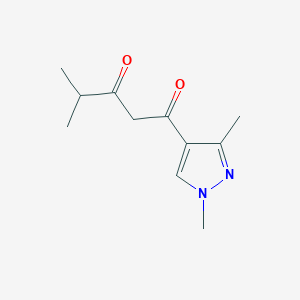
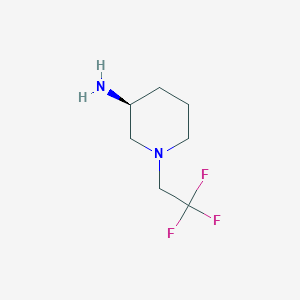

![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)


